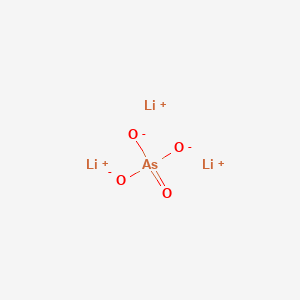
Lithium arsenate
Overview
Description
Lithium arsenate is a binary inorganic compound of lithium and arsenic . It is a dark brown crystalline substance of great reactivity .
Synthesis Analysis
Lithium arsenate can be synthesized by heating stoichiometric amounts of arsenic and lithium in an inert atmosphere . Another method involves mixing a lithium source with arsenious trioxide under controlled conditions .Molecular Structure Analysis
The molecular formula of lithium arsenate is AsLi3O4 . It has a monoisotopic mass of 159.949265 Da .Chemical Reactions Analysis
A method for the quantitative determination of lithium and arsenic in lithium arsenide involves treating the sample with distilled water in a special apparatus. The arsine formed is absorbed in bromine water, and the lithium in the residual aqueous solution is determined by titration with standard acid .Physical And Chemical Properties Analysis
Lithium arsenate has a molecular weight of 159.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Arsenate Sorption : Lithium/aluminum layered double hydroxide intercalated by chloride (Li/Al LDH-Cl) demonstrates superior arsenate sorption capabilities. It has been found to have a sorption maximum for arsenate approximately six times higher than that of gibbsite. This suggests its potential use in environmental applications for the removal or management of arsenate from water sources (Liu et al., 2006).
Adsorption Behavior of Arsenate : The adsorption behavior of arsenate on Li/Al LDH-Cl involves inner-sphere complexes, predominantly on the planar surfaces and edges of Li/Al LDH-Cl. This mechanism points towards the efficient use of Li/Al LDH-Cl in trapping anionic compounds, potentially in water treatment processes (Liu et al., 2010).
Use in Lithium Batteries : Silver arsenate has been investigated as a potential cathodic material in lithium batteries, demonstrating the utility of arsenate compounds in energy storage technologies. This research underlines the potential application of lithium arsenate in battery technology (Scrosati et al., 1978).
Synthesis of Fluorochemicals : Lithium-based fluorochemicals like Lithium hexafluoro arsenate (LiAsF6) have been developed through environmentally friendly methods. LiAsF6 is extensively used in lithium cells due to its stability, indicating its significance in the field of rechargeable lithium cells (Subramania et al., 2005).
Effect on Biological Systems : A study on rats revealed that lithium treatment can aggregate adverse effects on erythrocytes when subjected to arsenic exposure. This research provides insights into the biological impacts of lithium in conjunction with arsenic, which is crucial for understanding its pharmacological and toxicological aspects (Bhardwaj et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trilithium;arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.3Li/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJKOXNPYVUXNC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li3AsO4, AsLi3O4 | |
| Record name | trilithium arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801070284 | |
| Record name | Arsenic acid (H3AsO4) lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801070284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium arsenate | |
CAS RN |
13478-14-3 | |
| Record name | Arsenic acid (H3AsO4), lithium salt (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), lithium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic acid (H3AsO4) lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801070284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium arsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the advantages of using Lithium hydroxide (LiOH), Lithium oxide (Li2O), Lithium nitrate (LiNO3), or Lithium carbonate (Li2CO3) as a starting material for Lithium arsenate synthesis?
A1: The research highlights that using high-purity, dry, analytical-grade reagents like LiOH, Li2O, LiNO3, or Li2CO3 for Lithium arsenate synthesis offers a significant advantage: avoiding toxic substances. [] This method emphasizes environmentally friendly practices by eliminating the use and subsequent handling of hazardous materials during synthesis.
Q2: How does the synthesis method described in the research impact the purity and yield of Lithium arsenate?
A2: The research suggests that reacting stoichiometric amounts of a lithium salt with Arsenic trioxide (As2O3), followed by treatment with Ammonium fluoride (NH4F), results in the formation of LiAsF6. [] While the research doesn't delve into specific yields, it emphasizes the importance of controlled heating (250-400 °C for the first step, 150-300 °C for the second step) to achieve a pure product. Further investigation into reaction parameters like heating rates and durations would be needed to optimize the yield.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



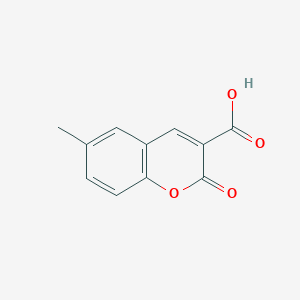
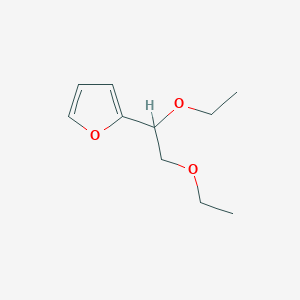
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
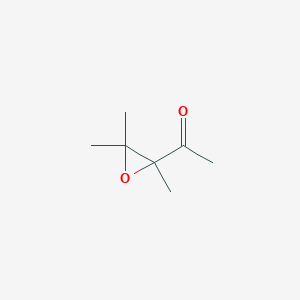
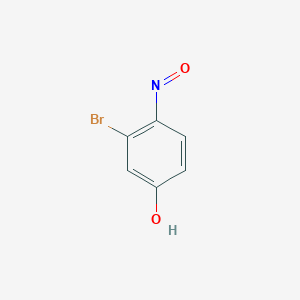




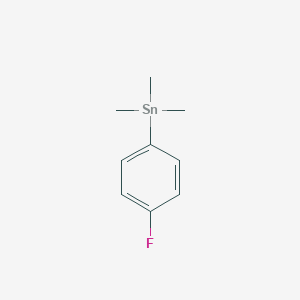
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)


